molecular formula C23H16BrClN2O3S B284934 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B284934
M. Wt: 515.8 g/mol
InChI Key: BIKIIKRVHAYSDV-MEFGMAGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as BON, is a chemical compound that has been extensively studied for its potential applications in scientific research. BON is a sulfonamide-based compound that has been synthesized using various methods, and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is believed to work by binding to metal ions in biological systems, particularly zinc ions. This binding can lead to a range of biochemical and physiological effects, including the inhibition of metalloenzymes, the activation of photodynamic therapy, and the detection of zinc ions in biological systems.
Biochemical and Physiological Effects:
4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, including the inhibition of metalloenzymes, the activation of photodynamic therapy, and the detection of zinc ions in biological systems. Additionally, 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for use in lab experiments, including its high selectivity for zinc ions, its fluorescent properties, and its ability to inhibit metalloenzymes. However, 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, including the development of new methods for its synthesis, the optimization of its properties for use in scientific research, and the exploration of its potential applications in the development of new drugs for the treatment of various diseases. Additionally, further research is needed to explore the potential toxicity of 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide and to develop methods for its safe handling and use in lab experiments.
Conclusion:
In conclusion, 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, including the inhibition of metalloenzymes, the activation of photodynamic therapy, and the detection of zinc ions in biological systems. While 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has several advantages for use in lab experiments, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Further research is needed to explore the potential applications of 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in the development of new drugs for the treatment of various diseases, as well as to optimize its properties for use in scientific research.

Synthesis Methods

4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been synthesized using various methods, including the reaction between 4-bromo-1-naphthaldehyde and 5-chloro-2-methylaniline, followed by the addition of benzenesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. Other methods of synthesis include the use of microwave irradiation and the use of palladium catalysts.

Scientific Research Applications

4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to exhibit a range of potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has also been studied for its potential use as a photosensitizer for photodynamic therapy, a type of cancer treatment that involves the use of light to activate a photosensitizing agent. Additionally, 4-bromo-N-(3-(5-chloro-2-methylanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential use as a metalloenzyme inhibitor, as well as its potential use in the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C23H16BrClN2O3S

Molecular Weight

515.8 g/mol

IUPAC Name

(NZ)-4-bromo-N-[3-(5-chloro-2-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C23H16BrClN2O3S/c1-14-6-9-16(25)12-20(14)26-22-13-21(18-4-2-3-5-19(18)23(22)28)27-31(29,30)17-10-7-15(24)8-11-17/h2-13,26H,1H3/b27-21-

InChI Key

BIKIIKRVHAYSDV-MEFGMAGPSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O

SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O

Origin of Product

United States

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